molecular formula C11H13ClN4O2 B1377833 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride CAS No. 1435804-72-0

2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

Cat. No.: B1377833
CAS No.: 1435804-72-0
M. Wt: 268.7 g/mol
InChI Key: SOFWAOUIOZDNNX-UHFFFAOYSA-N
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Description

2-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a 1,2,4-oxadiazole ring

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride has been studied for its potential as a cytotoxic agent and enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies for its antimicrobial and anticancer properties. Its mechanism of action involves interfering with cellular processes in pathogens and cancer cells, making it a potential therapeutic agent.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to ensure higher yields and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

  • 2-Amino-N-((3-phenyl-1,3,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

  • 2-Amino-N-((3-phenyl-1,2,4-thiadiazol-5-yl)methyl)acetamide hydrochloride

  • 2-Amino-N-((3-phenyl-1,2,4-triazol-5-yl)methyl)acetamide hydrochloride

Uniqueness: 2-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride stands out due to its specific structural features and reactivity. Its oxadiazole ring provides unique chemical properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c12-6-9(16)13-7-10-14-11(15-17-10)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFWAOUIOZDNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435804-72-0
Record name Acetamide, 2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435804-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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